Product packaging for (3-Bromo-phenylsulfanyl)-acetic acid(Cat. No.:CAS No. 3996-39-2)

(3-Bromo-phenylsulfanyl)-acetic acid

Cat. No.: B1338822
CAS No.: 3996-39-2
M. Wt: 247.11 g/mol
InChI Key: UNNRBTRSXFWJTG-UHFFFAOYSA-N
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Description

(3-Bromo-phenylsulfanyl)-acetic acid is a brominated aromatic compound featuring both sulfide and carboxylic acid functional groups, making it a versatile building block in organic synthesis and medicinal chemistry research. With the molecular formula C 8 H 7 BrO 2 S, this compound serves as a key precursor in the synthesis of various heterocyclic scaffolds . Researchers utilize this and related bromo-phenyl acetic acid derivatives as intermediates in the development of non-steroidal, anti-inflammatory drugs (NSAIDs) and other pharmacologically active molecules . The bromine atom and the acetic acid side chain on the phenyl ring make it a valuable substrate for further functionalization, including nucleophilic substitution and condensation reactions . While the specific mechanism of action for this precise compound is an area of ongoing investigation, related sulfonamide and phenylacetic acid derivatives have demonstrated significant biological activities in research settings. For instance, certain sulfonamide compounds have been studied for their potential antiviral properties, showing inhibitory effects in vitro . Similarly, structural analogs like 3-bromophenyl acetic acid are investigated for their role as amidase inhibitors and for applications in cognitive disorder research, highlighting the potential of this chemical class in neurological and enzymatic studies . This product is intended for chemical synthesis and research applications only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrO2S B1338822 (3-Bromo-phenylsulfanyl)-acetic acid CAS No. 3996-39-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromophenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2S/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNRBTRSXFWJTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601297896
Record name 2-[(3-Bromophenyl)thio]acetic acid
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Molecular Weight

247.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3996-39-2
Record name 2-[(3-Bromophenyl)thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3996-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-Bromophenyl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformative Chemistry of 3 Bromo Phenylsulfanyl Acetic Acid

Reactions Involving the Thioether Moiety

The sulfur atom in the thioether group of (3-Bromo-phenylsulfanyl)-acetic acid is susceptible to both oxidation and reduction, allowing for the modulation of its oxidation state and the cleavage of the carbon-sulfur bond.

Oxidation Reactions to Sulfoxides and Sulfones

The thioether linkage can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone, which are valuable intermediates in their own right. The oxidation state of the sulfur atom can be controlled by the choice of oxidizing agent and reaction conditions.

Common oxidizing agents for the conversion of sulfides to sulfoxides include mild oxidants like hydrogen peroxide in acetic acid. More potent oxidizing agents, or harsher reaction conditions, will typically lead to the formation of the sulfone. For instance, the use of excess hydrogen peroxide or other strong oxidants like potassium permanganate (B83412) can facilitate the over-oxidation to the sulfone. A kinetic study on the oxidation of various (p-substituted phenylthio)acetic acids with N-bromophthalimide indicated that electron-releasing groups on the phenyl ring accelerate the reaction rate, supporting a mechanism involving a bromosulphonium ion intermediate researchgate.net.

Table 1: Oxidation Products of this compound

Starting Material Product Typical Oxidizing Agent
This compound (3-Bromo-benzenesulfinyl)-acetic acid Hydrogen Peroxide (1 eq.)

Reductive Transformations

The thioether bond in this compound can be cleaved under reductive conditions, a process known as desulfurization. This transformation can be achieved using various reducing agents, such as Raney nickel or other catalytic systems, effectively replacing the thioether linkage with a hydrogen atom. This reaction would yield 3-bromophenylacetic acid.

Recent advancements in this area include metal-free reductive desulfurization methods. For example, a catalytic system employing trimethyl phosphite and tris(trimethylsilyl)silane has been reported for the desulfurization of alkyl thiols, which could potentially be adapted for aryl thioacetic acids rsc.org.

Reactions at the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile handle for a variety of chemical transformations, including derivatization and decarboxylation.

Derivatization via Esterification and Amidation

The carboxylic acid group of this compound can be readily converted into esters and amides, which are common derivatives with diverse applications.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer-Speier esterification wikipedia.org. This reaction involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid wikipedia.orgorganic-chemistry.org. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed masterorganicchemistry.comathabascau.calibretexts.org.

Amidation: Amide synthesis from carboxylic acids typically requires the activation of the carboxylic acid, as direct reaction with an amine is often slow and inefficient due to the formation of an unreactive ammonium carboxylate salt. Common methods involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an amine to form the amide. For example, 2-(4-BROMO-PHENYLSULFANYL)-N-(3-NITRO-PHENYL)-ACETAMIDE is a known derivative sigmaaldrich.com.

Table 2: Common Derivatization Reactions of the Carboxylic Acid Group

Reaction Type Reagents Product
Esterification Methanol, H₂SO₄ Methyl (3-bromo-phenylsulfanyl)-acetate

Decarboxylation Pathways and Mechanisms

Arylacetic acids, such as this compound, can undergo decarboxylation, which is the removal of the carboxyl group as carbon dioxide. This reaction can proceed through various pathways, often requiring elevated temperatures or the presence of a catalyst.

Oxidative decarboxylation is a common pathway for arylacetic acids, leading to the formation of the corresponding aldehyde or ketone chemrevlett.com. This transformation can be achieved using various oxidizing agents, and both metal-free and metal-catalyzed methods have been developed chemrevlett.com. The mechanism often involves the formation of a radical intermediate, which then loses carbon dioxide. The thermal decarboxylation of acetic acid has been studied, and the reaction rates are dependent on the concentration of the undissociated acid usgs.gov. While the decarboxylation of heterocyclic acetic acids has been investigated, the specific conditions for this compound are not extensively documented semanticscholar.org. It is plausible that under forcing conditions, it could decarboxylate to form 3-bromophenyl methyl sulfide.

Reactivity of the Bromine Atom

The bromine atom attached to the aromatic ring provides a handle for various cross-coupling and substitution reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions. Two of the most prominent examples are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base wikipedia.orglibretexts.org. This would allow for the formation of a new carbon-carbon bond at the 3-position of the phenyl ring, leading to biphenyl (B1667301) derivatives. The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst libretexts.org.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.comacsgcipr.org. This provides a direct route to N-aryl derivatives of (phenylsulfanyl)-acetic acid. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination libretexts.org.

Nucleophilic Aromatic Substitution: While less common for unactivated aryl halides, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, especially with strong nucleophiles. However, the presence of electron-withdrawing groups ortho or para to the leaving group generally facilitates this reaction, which is not the case for this compound. Therefore, SNAr reactions with this substrate would likely require harsh conditions or a different reaction mechanism, such as one involving a benzyne intermediate.

Table 3: Potential Reactions at the Bromine Atom

Reaction Name Coupling Partner Catalyst/Reagents Product Type
Suzuki-Miyaura Coupling Phenylboronic acid Pd catalyst, Base Biphenyl derivative

Nucleophilic Substitution Reactions

The carboxylic acid moiety of this compound can undergo nucleophilic acyl substitution. masterorganicchemistry.com These reactions involve the replacement of the hydroxyl group of the carboxylic acid with another nucleophile. For these reactions to proceed effectively, the hydroxyl group must first be converted into a better leaving group. libretexts.org

One common strategy is the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂). libretexts.org The resulting acid chloride is significantly more reactive towards nucleophiles. Another approach involves the use of coupling reagents, such as dicyclohexylcarbodiimide (DCC), which activate the carboxylic acid for reaction with amines to form amides. libretexts.org

The bromine atom on the phenyl ring is generally unreactive towards typical nucleophilic aromatic substitution due to the electron-rich nature of the benzene ring. However, reactions can be facilitated under specific conditions, such as the presence of a strong nucleophile and a copper catalyst in what is known as the Ullmann condensation.

Table 1: Examples of Nucleophilic Substitution Reactions

Reactant Reagent Product Reaction Type
This compound Thionyl Chloride (SOCl₂) (3-Bromo-phenylsulfanyl)-acetyl chloride Acyl Halogenation
This compound Amine, DCC N-substituted-2-(3-bromophenylsulfanyl)acetamide Amide Formation

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The bromine atom on the aromatic ring of this compound serves as a key handle for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a prominent example, typically employing a palladium catalyst to couple the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base. nih.gov This reaction is highly versatile and tolerates a wide range of functional groups, making it a valuable method for elaborating the structure of this compound. mdpi.com The reactivity of the aryl halide in Suzuki-Miyaura coupling generally follows the trend: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.

Other metal-catalyzed cross-coupling reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, can also be employed to introduce various substituents at the position of the bromine atom. Nickel-catalyzed cross-coupling reactions have also emerged as a cost-effective alternative to palladium-based systems.

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions

Reactant Coupling Partner Catalyst Product Type
This compound Arylboronic acid Palladium(0) complex Biaryl derivative
This compound Alkene Palladium(0) complex Stilbene derivative
This compound Terminal alkyne Palladium(0)/Copper(I) Arylalkyne derivative
This compound Amine Palladium(0) complex N-Aryl derivative

Electrophilic Aromatic Substitution Patterns on the Bromophenyl Ring

The bromophenyl ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. The directing effects of the existing substituents—the bromo group and the phenylsulfanyl-acetic acid group—determine the position of the incoming electrophile.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The conditions for these reactions typically involve a strong electrophile and often a Lewis acid catalyst to activate the electrophile. libretexts.org For instance, bromination can be carried out using bromine in the presence of a Lewis acid like FeBr₃. masterorganicchemistry.com

Cyclization and Heterocyclic Annulation Strategies

The bifunctional nature of this compound, possessing both a carboxylic acid and a reactive aryl bromide, makes it a suitable precursor for the synthesis of various heterocyclic systems through intramolecular cyclization or intermolecular annulation reactions.

Intramolecular cyclization can be achieved through various strategies. For example, under conditions that promote the formation of an acyl radical, cyclization onto the aromatic ring could lead to the formation of a thiochromanone derivative. Alternatively, metal-catalyzed intramolecular C-S or C-C bond formation can lead to the synthesis of sulfur-containing heterocycles.

In intermolecular reactions, this compound can serve as a building block for the construction of more complex heterocyclic frameworks. For instance, following a cross-coupling reaction to introduce a suitable functional group, a subsequent cyclization step can be employed to form a new ring. The thioether linkage can also participate in cyclization reactions, for example, through Pummerer-type rearrangements or other transformations involving the sulfur atom.

Advanced Applications and Research Domains

Role as a Versatile Synthetic Building Block

The molecular architecture of (3-Bromo-phenylsulfanyl)-acetic acid, featuring a reactive bromine atom, a nucleophilic thioether linkage, and a carboxylic acid group, makes it an exceptionally useful building block in organic synthesis. These functional groups can be selectively targeted to construct complex molecular frameworks.

The presence of a bromo-aromatic system in this compound makes it an ideal substrate for a variety of cross-coupling reactions, which are fundamental to modern organic synthesis. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are frequently employed to form new carbon-carbon bonds. In this context, the bromine atom can be substituted with various aryl, heteroaryl, or alkyl groups, allowing for the systematic extension of the molecular structure.

For instance, research on analogous compounds like 3-(2-bromo-phenyl)-propionic acid and (4-bromo-thiophen-2-yl)-acetic acid demonstrates their utility as platforms for developing new molecules through Suzuki-Miyaura cross-coupling with a selection of arylboronic acids. nih.gov This strategy facilitates the creation of diverse chemical libraries for screening purposes. A similar synthetic strategy applied to ortho-substituted phenylacetic acid derivatives has been explored, highlighting the effectiveness of palladium-catalyzed Suzuki coupling for Csp2-Csp3 bond formation. inventivapharma.com The reactivity of the bromine atom is key to building molecular complexity, making this compound a valuable precursor for multi-step syntheses of elaborate organic compounds.

The functional groups within this compound also enable its use as a scaffold for constructing heterocyclic systems, which are core structures in many pharmaceuticals. The thioacetic acid side chain can participate in intramolecular cyclization reactions to form fused ring systems.

One prominent example of such a transformation is the synthesis of thieno[3,2-b]thiophene (B52689) derivatives. While not starting directly from the subject compound, related syntheses illustrate the principle. For example, thieno[3,2-b]thiophene-2-carboxylic acid can be prepared from 3-bromothiophene (B43185) through a series of reactions involving the introduction of a sulfur-containing side chain that subsequently cyclizes. nih.govresearchgate.net Similarly, the reaction of 3-nitrothiophenes with thiolates like methyl thioglycolate leads to intermediates that undergo Dieckmann condensation to form the thieno[3,2-b]thiophene core. mdpi.comresearchgate.net These synthetic pathways underscore the potential of the sulfur and carboxylic acid moieties in this compound to act as key components in forming new heterocyclic rings, particularly those containing sulfur.

Table 1: Heterocyclic Systems Derived from Related Thiophene and Phenylacetic Acid Building Blocks

Starting Material ClassResulting Heterocyclic SystemKey Reaction TypeReference
3-BromothiopheneThieno[3,2-b]thiopheneSide-chain addition followed by cyclization nih.govresearchgate.net
3-NitrothiopheneThieno[3,2-b]thiopheneNucleophilic Aromatic Substitution / Dieckmann Condensation mdpi.comresearchgate.net
6-oxo-5,6-dihydrothieno[3,2-b]thiophene-2-carboxylic acidThieno[2',3':4,5]thieno[3,2-b]indoleFischer Indolization arkat-usa.org
Arylthioacetic acid amidesSubstituted ThiophenesCondensation / Cyclization orgsyn.org

Contributions to Medicinal Chemistry Research

Derivatives of brominated phenyl and thio-containing acetic acids are actively investigated in medicinal chemistry for their potential to interact with biological targets and modulate disease processes.

The broader class of bromophenols and arylpropionic/acetic acid derivatives, to which this compound belongs, is known for a wide spectrum of pharmacological activities. humanjournals.com Brominated phenols, often found in marine organisms, and their synthetic analogues have demonstrated antioxidant, anticancer, and antimicrobial properties. researchgate.netnih.gov

Specifically, derivatives of arylpropionic acid are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.com The structural motif of a phenyl ring attached to a short carboxylic acid chain is common to many analgesic and anti-inflammatory agents. Furthermore, related structures have shown promise in other therapeutic areas. For example, a novel pleuromutilin (B8085454) derivative, 22-(2-amino-phenylsulfanyl)-22-deoxypleuromutilin, has shown excellent efficacy against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of the phenylsulfanyl moiety in antibacterial drug design. mdpi.com

The development of enzyme inhibitors is a key strategy in drug discovery. The structural features of this compound make its derivatives promising candidates for enzyme inhibition. The carboxylic acid can mimic natural substrates and interact with active site residues, while the bromophenylthio group can occupy hydrophobic pockets and provide specific interactions.

A notable example comes from research targeting microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme involved in inflammation. A fragment-based screening approach identified 2-(thiophen-2-yl)acetic acid as a suitable chemical platform for developing potent mPGES-1 inhibitors. nih.gov This suggests that the related phenylsulfanyl acetic acid scaffold could also be effective. Phenolic compounds, in general, are known to inhibit enzymes like peroxidase, which is involved in indole-3-acetic acid oxidation, further illustrating the potential for this class of compounds to modulate enzymatic activity. yorku.ca

Table 2: Enzyme Inhibition by Structurally Related Compounds

Compound ClassEnzyme TargetTherapeutic AreaReference
2-(Thiophen-2-yl)acetic Acid DerivativesMicrosomal prostaglandin E synthase-1 (mPGES-1)Inflammation, Cancer nih.gov
Thieno[3,2-b]thiophene-2-sulfonamidesCarbonic AnhydraseVarious (e.g., glaucoma, epilepsy) researchgate.net
Phenolic CompoundsPeroxidaseMetabolic Regulation yorku.ca

The identification of specific molecular targets is crucial for understanding the mechanism of action of a potential drug. For derivatives of this compound, several targets can be inferred from studies on analogous structures. As mentioned, mPGES-1 is a validated target in inflammation and cancer therapy. nih.gov Carbonic anhydrases are another family of enzymes targeted by sulfonamide derivatives of related heterocyclic systems like thieno[3,2-b]thiophene. researchgate.net

Given the prevalence of arylpropionic and acetic acid derivatives as NSAIDs, the cyclooxygenase (COX) enzymes, COX-1 and COX-2, are also highly relevant potential targets. humanjournals.com The ability to design derivatives that selectively inhibit one enzyme over another is a key goal in medicinal chemistry to improve efficacy and reduce side effects. The versatile synthetic handles on the this compound scaffold provide an excellent starting point for creating focused libraries of compounds to probe these and other biological targets.

Mentioned Compounds

Rational Design and Structure-Activity Relationship (SAR) Approaches

Rational drug design and Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for discovering and optimizing new therapeutic agents. These approaches systematically modify a lead compound's structure to understand how chemical features influence biological activity, aiming to enhance potency and selectivity while minimizing adverse effects. For this compound, the core scaffold presents several key regions for structural modification: the phenyl ring, the thioether linkage, the acetic acid side chain, and the bromine substituent.

SAR studies on analogous chemical series provide insights into how modifications to the this compound structure could modulate its biological activity. The position and nature of substituents on the phenyl ring are critical. For instance, in studies of 5-phenylthiophenecarboxylic acid derivatives, the position and type of substituent on the phenyl ring significantly influenced anti-arthritic activity. nih.gov Specifically, derivatives with a bromo or chloro substituent at the para-position of the phenyl ring showed more potent activity than the parent compound. nih.gov Similarly, in a series of 2-arylsulfanyl-phenyl piperazinyl acetic acids developed as glycine (B1666218) transporter-1 (GlyT-1) inhibitors, substitutions on the arylsulfanyl ring were crucial for potency. nih.gov

The thioether bridge and the acetic acid moiety are also key determinants of activity. The sulfur atom's ability to form specific interactions within a biological target and the carboxylic acid's role as a hydrogen bond donor/acceptor or a handle for prodrug strategies are significant. Studies on phenylsulfonyl acetic acid derivatives, where the thioether is oxidized to a sulfone, demonstrated that this modification could reduce lipophilicity and cytotoxicity while maintaining potent activity as FFA1 agonists. researchgate.net

A hypothetical SAR exploration for this compound could involve the systematic modification of these key structural features to probe their effect on a specific biological target.

Table 1: Conceptual SAR Modifications for this compound

Modification AreaExample ModificationPotential Impact on ActivityRationale
Phenyl Ring Move Bromine to para-positionMay increase or decrease potencyHalogen position affects electronic distribution and potential for halogen bonding with the target protein.
Add a second substituent (e.g., -CH₃)Could enhance binding affinityFills a hydrophobic pocket in the active site.
Thioether Linkage Oxidation to Sulfoxide (B87167) (SO) or Sulfone (SO₂)May alter solubility and binding modeIncreases polarity and hydrogen bonding capacity. researchgate.net
Replacement with Oxygen (Phenoxyacetic acid)Changes geometry and electronic propertiesModifies bond angles and removes potential sulfur-specific interactions.
Acetic Acid Chain Esterification (e.g., Methyl ester)May improve cell permeability (prodrug)Masks the polar carboxylic acid group.
Conversion to AmideChanges hydrogen bonding propertiesIntroduces a hydrogen bond donor (N-H) and alters acidity.

These rational design strategies, informed by SAR data from related compounds, guide the synthesis of new derivatives with potentially improved therapeutic profiles.

Potential in Agrochemical Development

The this compound scaffold holds potential for applications in the agrochemical sector, primarily as an intermediate or lead structure for the development of new herbicides, fungicides, and insecticides. This potential is inferred from the known biological activities of structurally related compound classes, such as phenoxyacetic acids and other phenylthio derivatives.

Phenoxyacetic acids, which are structural analogs where the sulfur atom is replaced by oxygen, are a well-established class of herbicides. jetir.org For example, 2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used systemic herbicide that mimics the plant growth hormone auxin, causing uncontrolled growth and eventual death in broadleaf weeds. jetir.org The structural similarity of this compound to this class suggests it could serve as a foundational molecule for developing new herbicidal agents, potentially with different selectivity profiles or modes of action. Studies on other phenoxyacetic acid derivatives have shown that substitutions on the phenyl ring are critical for their herbicidal efficacy. nih.gov

The presence of the phenylthio moiety suggests potential fungicidal properties. Sulfur-containing organic compounds are widely used in agriculture to control fungal pathogens. For example, research on amino acid derivatives containing a 1-(phenylthio)propan-2-amine moiety revealed significant fungicidal activity against oomycete fungi like Phytophthora capsici. researchgate.net Furthermore, (Phenylthio)acetic acid itself is a known reactant in the synthesis of benzothiazoles, a class of compounds that exhibit antimicrobial activity. chemicalbook.com This indicates that derivatives of this compound could be explored for their efficacy against plant-pathogenic fungi.

In the realm of insecticides, various sulfur-containing heterocyclic compounds have demonstrated potent activity. A study on the synthesis of novel pyrrole (B145914) derivatives, which incorporated a thioacetic acid moiety, identified compounds with high insecticidal bioefficacy against the cotton leafworm, Spodoptera littoralis. nih.gov This highlights the utility of the thioacetic acid functional group in designing new insecticidal agents. The this compound structure could be a valuable starting point for synthesizing more complex molecules with targeted insecticidal action.

Table 2: Potential Agrochemical Applications of this compound Derivatives

Agrochemical ClassPotential RoleKey Structural FeatureRationale / Related Compounds
Herbicides Lead structure or intermediatePhenylacetic acid coreAnalogy to phenoxyacetic acid herbicides like 2,4-D. jetir.org
Fungicides Scaffold for new active ingredientsPhenylthio moietyKnown fungicidal activity of sulfur-containing compounds and derivatives of phenylthioamines. researchgate.net
Insecticides Building block for synthesisThioacetic acid groupProven efficacy of thioacetic acid-containing pyrrole derivatives against insect pests. nih.gov
Antimicrobials Precursor for synthesis(Phenylthio)acetic acid backboneUsed to create benzothiazoles and other antimicrobial heterocycles. chemicalbook.com

Utility in Materials Science and Specialty Chemical Production

This compound is a versatile molecule with significant potential in materials science and as a precursor in the production of specialty chemicals. Its utility stems from the presence of three distinct functional groups: the carboxylic acid, the thioether linkage, and the aryl bromide. Each of these can participate in a variety of chemical transformations, making the compound a valuable building block.

As an intermediate for specialty chemicals, (Phenylthio)acetic acid is used in the preparation of heterocyclic compounds such as benzoxazoles, benzimidazoles, and benzothiazoles, which have applications as antimicrobial agents and in other industrial areas. chemicalbook.com The bromo-substituted version offers an additional site for modification, for example, through cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions, allowing for the synthesis of more complex, highly functionalized molecules.

In materials science, the functional groups of this compound allow for its incorporation into polymers and other advanced materials. The carboxylic acid group can be used to anchor the molecule to surfaces or to form amide or ester linkages in polymerization reactions. For example, similar acid-containing molecules have been attached to aminomethyl polystyrene resins to create polymer-bound reagents for solid-phase synthesis. nih.gov

The combination of a thioether and a bromo group is particularly interesting for modern polymer synthesis. Thiol-bromo "click" chemistry is a highly efficient method for post-polymerization modification. researchgate.net A polymer containing pendant bromo groups can be functionalized by reacting it with a thiol. Conversely, this compound could potentially be used to create monomers for polymerization, resulting in polymers that have reactive sites for further functionalization via this "click" reaction. This approach is useful for creating cationic polymers, graft copolymers, and other complex polymer architectures. researchgate.net

Furthermore, phenylthioacetic acid has been shown to form ion pairs with polymers like poly(ethylene imine), leading to thermo-sensitive self-assembly in solution. researchgate.net This property is valuable for creating "smart" materials, such as hydrogels or nanoparticle coatings, that respond to environmental stimuli like temperature, which could have applications in drug delivery or sensor technology.

Table 3: Applications in Materials Science and Chemical Synthesis

Application AreaSpecific UseRelevant Functional Group(s)Mechanism / Example
Specialty Chemicals Synthesis Intermediate(Phenylthio)acetic acid corePrecursor for antimicrobial benzothiazoles and other heterocycles. chemicalbook.com
Complex Molecule SynthesisBromo groupSite for Suzuki or Buchwald-Hartwig cross-coupling reactions.
Polymer Chemistry Monomer SynthesisCarboxylic acid, Bromo groupCan be polymerized to create functional polymers with sites for further modification.
Post-Polymerization ModificationThioether, Bromo groupSubstrate for Thio-Bromo "click" reactions to create complex polymer architectures. researchgate.net
Smart Materials Self-Assembling Systems(Phenylthio)acetic acid structureForms thermo-sensitive ion pairs with polymers, leading to stimuli-responsive materials. researchgate.net
Surface Modification Anchoring MoleculeCarboxylic acidCovalent attachment to functionalized surfaces or nanoparticles.

Computational and Theoretical Chemistry Studies

Prediction of Molecular Properties and Reactivity

Direct computational studies predicting the molecular properties and reactivity of (3-Bromo-phenylsulfanyl)-acetic acid are not readily found in the existing literature. However, computational methods are routinely used to predict such features for similar molecules. For the closely related compound, 3-Bromophenyl acetic acid, Density Functional Theory (DFT) calculations with the B3LYP/6-311++G(d,p) basis set have been used to analyze its structure and electronic properties. Such studies typically calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to determine the energy band gap, which is a key indicator of chemical reactivity and kinetic stability. For other classes of compounds, like 2-thiophene carboxylic acid thiourea (B124793) derivatives, DFT has also been employed to predict stability, with a smaller HOMO-LUMO gap indicating higher reactivity. These established methodologies could theoretically be applied to this compound to elucidate its electronic structure and predict its reactivity profile.

Mechanistic Insights via Quantum Chemical Calculations (e.g., DFT)

There is no specific research available that details mechanistic insights for this compound using quantum chemical calculations like DFT. This type of analysis is typically performed to understand reaction pathways, transition states, and the electronic mechanisms of chemical reactions involving a compound of interest. For example, DFT calculations are used to study the structural and electronic properties of molecules like 3-thiophene acetic acid to understand intermolecular interactions and stability. While these methods are powerful, their specific application to elucidate reaction mechanisms involving this compound has not been reported.

Molecular Modeling and Docking for Ligand-Target Interactions

Molecular docking studies specifically involving this compound have not been identified in the surveyed literature. This computational technique is instrumental in drug discovery for predicting how a ligand (small molecule) might bind to the active site of a protein or other macromolecular target.

However, the utility of this approach has been demonstrated for structurally analogous compounds. For instance, molecular docking has been successfully used to study:

Phenyl acetic acid derivatives , to elucidate their binding modes with biological targets like DNA and various enzymes.

Thiophene analogues , to design new antiepileptic agents by studying their interactions with the GABAa receptor.

Thiophenyl thiazolyl-pyridine hybrids , to investigate their potential as anticancer agents by docking them into the EGFR tyrosine kinase domain.

These examples highlight a clear precedent for using molecular docking to explore the potential biological targets of molecules containing phenyl, thioether, and acetic acid moieties. A hypothetical docking study of this compound would involve preparing its 3D structure and positioning it within the binding site of a selected protein target to calculate binding affinity and analyze potential interactions.

Quantitative Structure-Activity Relationship (QSAR) Derivations

No QSAR studies specifically deriving models based on this compound or its close analogues were found. QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of activity for new, unsynthesized compounds.

The methodology for creating such models has been applied to compounds with some structural similarities. For example, a QSAR study was conducted on a series of sulfonamides to analyze their antifungal activity, using molecular descriptors calculated after optimizing the compounds' structures with DFT. This process involves generating a model based on a training set of compounds and validating it with a test set. Although no specific QSAR model for this compound exists, this established workflow could be used in the future should a series of related active compounds be developed.

Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of a molecule by observing the magnetic properties of atomic nuclei. For "(3-Bromo-phenylsulfanyl)-acetic acid," both ¹H NMR and ¹³C NMR spectra would provide crucial information.

¹H NMR (Proton NMR): The ¹H NMR spectrum would show distinct signals for the protons in different chemical environments.

Aromatic Protons: The four protons on the bromophenyl ring would appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The substitution pattern would lead to specific splitting patterns that could confirm the 1,3- (meta) substitution.

Methylene (B1212753) Protons (-S-CH₂-): The two protons of the methylene group adjacent to the sulfur atom would give rise to a singlet, typically in the range of δ 3.5-4.0 ppm.

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift, usually above δ 10.0 ppm, and its position can be concentration-dependent.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would show a signal for each unique carbon atom.

Carbonyl Carbon (-COOH): This carbon would be observed significantly downfield, typically in the range of δ 170-180 ppm.

Aromatic Carbons: Six distinct signals would be expected for the carbons of the phenyl ring. The carbon atom bonded to the bromine (C-Br) would have a chemical shift influenced by the halogen, and the carbon bonded to the sulfur (C-S) would also have a characteristic shift.

Methylene Carbon (-S-CH₂-): The methylene carbon would appear at a higher field, typically in the range of δ 35-45 ppm.

Expected ¹H NMR Data for this compound

Protons Expected Chemical Shift (δ, ppm) Multiplicity
-COOH >10.0 Broad Singlet
Aromatic-H 7.0 - 8.0 Multiplet

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would be characterized by several key absorption bands.

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid group.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid would appear in the region of 1700-1725 cm⁻¹.

C-O Stretch: The stretching vibration of the C-O single bond in the carboxylic acid would be observed in the 1210-1320 cm⁻¹ region.

C-S Stretch: The carbon-sulfur stretching vibration is typically weak and appears in the 600-800 cm⁻¹ range.

C-Br Stretch: A medium to strong absorption for the carbon-bromine bond is expected in the fingerprint region, generally between 500 and 600 cm⁻¹.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aromatic C=C ring stretching absorptions would be seen in the 1450-1600 cm⁻¹ region.

Characteristic IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid) 2500-3300 Strong, Broad
C=O (Carboxylic Acid) 1700-1725 Strong, Sharp
C-O (Carboxylic Acid) 1210-1320 Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For "this compound" (C₈H₇BrO₂S), the molecular weight is approximately 247.11 g/mol . The mass spectrum would show a molecular ion peak [M]⁺. A key feature would be the isotopic pattern for bromine. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak would appear as two peaks of almost equal intensity, one at m/z corresponding to the molecule with ⁷⁹Br and another at [M+2]⁺ corresponding to the molecule with ⁸¹Br.

Common fragmentation pathways would likely involve the loss of the carboxyl group (-COOH, 45 Da) or cleavage of the C-S or S-C bonds.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of "this compound" can be grown, this technique would provide exact bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups in the crystal lattice. As of now, no public crystal structure data for this specific compound appears to be available in crystallographic databases. This technique is crucial for understanding the supramolecular architecture of molecules in the solid state.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of "this compound." A reverse-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with an acid modifier (like formic acid or phosphoric acid) to ensure the carboxylic acid is in its protonated state. Purity would be assessed by the area percentage of the main peak detected by a UV detector, typically set at a wavelength where the phenyl ring absorbs.

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic method used to monitor reaction progress and for preliminary purity checks. A silica (B1680970) gel plate would be used as the stationary phase, and a mixture of nonpolar and polar solvents (e.g., hexane (B92381) and ethyl acetate) would serve as the mobile phase. The position of the spot, identified by UV light or a staining agent, would indicate its polarity and could be compared to standards.

While detailed experimental data for "this compound" is not readily found in the public domain, the principles and expected outcomes from these standard analytical techniques provide a robust framework for its characterization.

Intellectual Property and Commercialization Landscape

Patent Trends and Analysis of Novel Compositions

An analysis of the patent landscape reveals that "(3-Bromo-phenylsulfanyl)-acetic acid" and its core structure, the (3-bromophenyl)thio moiety, are integral to a variety of novel compositions being developed for diverse therapeutic areas. Patenting activity is not focused on the acid itself, but rather on the unique molecules synthesized from it. These new chemical entities often feature the (3-bromophenyl)thio group as a critical component for achieving desired biological activity.

Recent research and patent filings highlight the use of this scaffold in the design of enzyme inhibitors and other targeted therapies. For example, derivatives are being investigated as potential inhibitors for Acyl-CoA:cholesterol acyltransferase 1 (ACAT-1), which has implications in the treatment of atherosclerosis mdpi.com. The (3-bromophenyl)thio group is incorporated into piperazine-based structures to create these novel inhibitors.

Furthermore, the "(3-bromophenyl)thio" moiety is a component in the synthesis of compounds targeting the central nervous system. Benzylpiperidine and benzylpiperazine derivatives incorporating this group have been designed and evaluated as reversible monoacylglycerol lipase (MAGL) inhibitors, which are of interest for treating neurological disorders unisi.it.

In the field of antiviral research, the core structure is found in 6-arylthio-3-hydroxypyrimidine-2,4-diones, which have been shown to inhibit human cytomegalovirus (HCMV) by targeting the pUL89 endonuclease of the terminase complex nih.gov. This demonstrates the versatility of the "(3-bromophenyl)thio" scaffold in creating molecules with specific and potent biological actions.

The following table details some of the novel compositions and derivatives that utilize the "(3-Bromo-phenylsulfanyl)" core structure.

Derivative ClassCompound ExamplePotential Therapeutic Application
Piperazinylacetonitriles2-(4-(2-((3-bromophenyl)thio)ethyl)piperazinyl)acetonitrileACAT-1 inhibitors for atherosclerosis mdpi.com
Pyridinyl Sulfides2-((3-Bromophenyl)thio)-3-(trifluoromethyl)pyridineIntermediates for MAGL inhibitors unisi.it
Piperidin-2-ones(±)-(3S,4S,6S)-1-(Benzyloxy)-3-(((3-bromophenyl)thio)methyl)-4-hydroxy-6-methylpiperidin-2-onePolyfunctionalized δ-lactams for further chemical synthesis mdpi.com
Pyrimidinediones6-((3-Bromophenyl)thio)-3-hydroxy-1-methylpyrimidine-2,4(1H,3H)-dioneAntiviral (human cytomegalovirus) nih.gov

Licensing and Commercial Development Strategies

The commercialization pathway for "this compound" is intrinsically linked to the development of the novel derivatives it helps create. The primary commercial activity for the acid itself lies in its manufacture and supply as a key starting material for research and development in the pharmaceutical industry.

The broader commercialization and licensing strategies revolve around the patented final compounds. Typically, these strategies involve:

Out-licensing by Research Institutions and Small Biotechs: Universities and smaller biotechnology companies that discover and patent novel compounds derived from "this compound" will often license these assets to larger pharmaceutical companies. These larger entities have the extensive resources required for costly and lengthy preclinical and clinical development, regulatory approval, and global marketing.

Strategic Partnerships and Collaborations: Co-development agreements are common, where multiple parties collaborate on the research and development of a promising drug candidate. These partnerships can help mitigate risk and share the financial burden of drug development.

Role of Contract Research Organizations (CROs) and Contract Manufacturing Organizations (CMOs): The development of derivatives of "this compound" often involves outsourcing specialized tasks to CROs for preclinical testing and clinical trial management, and to CMOs for the scaled-up synthesis of the active pharmaceutical ingredient (API) under Good Manufacturing Practice (GMP) standards.

While specific licensing deals for compounds directly derived from "this compound" are not always public, the value of such agreements would be determined by the therapeutic potential of the final compound, the strength of the patent protection, and the market size of the targeted disease. The commercial journey from this simple acid to a marketed drug is a complex and multi-stage process heavily reliant on a robust intellectual property strategy and a network of collaborations within the pharmaceutical industry.

Conclusion and Future Research Perspectives

Summary of Current Research Status

A comprehensive review of scientific databases and chemical literature reveals a significant scarcity of research focused specifically on (3-Bromo-phenylsulfanyl)-acetic acid. The majority of available information is confined to its listing in chemical supplier catalogs, which provides basic and often unverified physical properties. There is a conspicuous absence of peer-reviewed studies detailing its synthesis, spectroscopic characterization, reactivity, or potential applications.

In contrast, the isomeric compound, (4-Bromo-phenylsulfanyl)-acetic acid, has received more attention, primarily as a building block in the synthesis of more complex molecules. Research on other related aryloxyacetic acids has pointed towards potential applications in medicinal chemistry, including the development of multi-target agents for diseases like Alzheimer's. Furthermore, bromo-substituted aromatic compounds are widely utilized in synthetic organic chemistry, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. However, it is crucial to emphasize that these findings pertain to related, but structurally distinct, compounds. The specific contributions of the 3-bromo substitution pattern on the phenylsulfanyl acetic acid scaffold have not been elucidated.

Identification of Unexplored Research Avenues

The lack of dedicated research on this compound presents a number of clear and unexplored research avenues:

Synthesis and Characterization: There is a pressing need for the development and optimization of a reliable synthetic route to this compound. While general methods for the synthesis of substituted phenylsulfanyl acetic acids exist, their applicability and efficiency for the 3-bromo isomer need to be experimentally verified. Following a successful synthesis, a thorough characterization using modern spectroscopic techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and determination of its physicochemical properties (melting point, solubility, pKa) would provide a foundational dataset for future studies.

Chemical Reactivity: The reactivity of this compound is a complete unknown. Systematic studies of its behavior in various chemical transformations are warranted. For instance, its utility in metal-catalyzed cross-coupling reactions, leveraging the reactive bromine substituent, could be a fruitful area of investigation for the synthesis of novel, more complex chemical entities.

Medicinal Chemistry Exploration: Given the biological activities reported for other substituted phenylsulfanyl acetic acids and bromo-aromatic compounds, this compound represents an untapped resource for medicinal chemistry. It could serve as a lead compound or a key intermediate for the synthesis of new therapeutic agents. Screening for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects, could unveil valuable pharmacological properties.

Interdisciplinary Research Opportunities

The study of this compound offers several opportunities for interdisciplinary collaboration:

Computational Chemistry and Molecular Modeling: In the absence of experimental data, computational studies could provide initial insights into the molecule's electronic structure, conformation, and potential interactions with biological targets. This could help in prioritizing experimental investigations and in the rational design of derivatives with enhanced properties.

Materials Science: Organosulfur compounds have found applications in materials science, for example, in the development of polymers and functional materials. Investigating the potential of this compound as a monomer or a precursor for new materials with interesting optical or electronic properties could be a promising interdisciplinary endeavor.

Chemical Biology: Should any biological activity be identified, collaborations with chemical biologists would be essential to elucidate the mechanism of action and identify the cellular targets of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Bromo-phenylsulfanyl)-acetic acid, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves thiol-ene coupling between 3-bromothiophenol and chloroacetic acid under basic conditions (e.g., NaOH). Purification via recrystallization (using ethanol/water mixtures) is recommended, as melting points for analogous bromophenylacetic acids range between 99–102°C . Column chromatography (silica gel, ethyl acetate/hexane) can further isolate the product. Purity ≥98% is achievable, verified by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Expect aromatic protons (δ 7.2–7.5 ppm for bromophenyl group) and a singlet for the acetic acid methylene (δ ~3.8 ppm). The sulfanyl group may cause deshielding in adjacent carbons .
  • IR : Confirm the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 245 (C₈H₇BrO₂S) with fragmentation patterns matching bromine isotopes .

Q. What are the solubility properties of this compound in common solvents?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the sulfanyl and carboxylic acid groups. In aqueous buffers (pH > pKa), solubility increases as the carboxylic acid deprotonates. For solubility testing, use a shake-flask method with UV-Vis quantification at λ ~270 nm (aromatic absorption) .

Advanced Research Questions

Q. How does the sulfanyl group influence the acidity of this compound compared to unsubstituted acetic acid?

  • Methodological Answer : The electron-withdrawing bromo and sulfanyl groups lower the pKa relative to acetic acid (pKa ~2.5 vs. 4.76). Determine pKa via potentiometric titration in 0.1 M KCl at 25°C, using a glass electrode. Compare with DFT calculations (B3LYP/6-311+G(d,p)) to model electronic effects .

Q. What strategies resolve contradictions between experimental and computational spectral data (e.g., NMR shifts)?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Use temperature-dependent NMR to assess dynamic processes. Cross-validate with X-ray crystallography (monoclinic P2₁/c space group expected, based on analogous bromophenylacetic acids) . Adjust computational models to include implicit solvent (e.g., IEFPCM for DMSO) .

Q. How can reaction kinetics of this compound in nucleophilic substitutions be studied?

  • Methodological Answer : Monitor reactions (e.g., esterification with methanol) via in situ FTIR to track C=O band changes. Use pseudo-first-order conditions with excess nucleophile. Rate constants (k) derived from ln([A]₀/[A]) vs. time plots. Compare with Hammett σ values to quantify substituent effects .

Data Analysis & Experimental Design

Q. What are common sources of error in quantifying this compound via titration?

  • Methodological Answer : Errors arise from incomplete neutralization (use excess NaOH and back-titrate with HCl) or indicator sensitivity (phenolphthalein transitions at pH 8.2–10.0). Validate with a pH meter and calibrate using primary standards (e.g., potassium hydrogen phthalate). Error margins <5% are achievable with rigorous volumetric techniques .

Q. How to design a stability study for this compound under varying pH and temperature?

  • Methodological Answer : Use accelerated stability testing:

  • pH : Prepare buffers (pH 1–13) and incubate at 25°C/40°C.
  • Analysis : Monitor degradation via HPLC (C18 column, 0.1% TFA in mobile phase) at intervals (0, 1, 7, 30 days).
  • Kinetics : Calculate degradation rate constants (k) using first-order models. Activation energy (Eₐ) derived from Arrhenius plots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.